molecular formula C7H10N2O2 B3056657 2-(1H-imidazol-4-yl)-2-methylpropanoic acid CAS No. 731746-84-2

2-(1H-imidazol-4-yl)-2-methylpropanoic acid

Cat. No.: B3056657
CAS No.: 731746-84-2
M. Wt: 154.17 g/mol
InChI Key: LORNKCPCLAVENK-UHFFFAOYSA-N
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Description

2-(1H-imidazol-4-yl)-2-methylpropanoic acid is a compound that features an imidazole ring, a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazole derivatives, including 2-(1H-imidazol-4-yl)-2-methylpropanoic acid, typically involves the cyclization of amido-nitriles or the condensation of ketones and amidines. For instance, a novel protocol for the cyclization of amido-nitriles has been reported, which proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method involves the oxidative condensation of ketones and amidines under basic conditions to produce tri-substituted imidazol-4-ones .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of high-pressure reactors and specialized catalysts to facilitate the cyclization and condensation reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(1H-imidazol-4-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include molecular oxygen for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve the use of catalysts such as nickel or palladium and solvents like dimethyl sulfoxide (DMSO) or acetonitrile .

Major Products

The major products formed from these reactions include imidazolones, dihydroimidazoles, and substituted imidazole derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

2-(1H-imidazol-4-yl)-2-methylpropanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-imidazol-4-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the stabilization of metal complexes, which can have therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives such as:

Uniqueness

2-(1H-imidazol-4-yl)-2-methylpropanoic acid is unique due to its specific substitution pattern on the imidazole ring, which can confer distinct chemical and biological properties compared to other imidazole derivatives. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2-(1H-imidazol-5-yl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-7(2,6(10)11)5-3-8-4-9-5/h3-4H,1-2H3,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LORNKCPCLAVENK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CN=CN1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731746-84-2
Record name 2-(1H-Imidazol-4-yl)-2-methyl-propanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0731746842
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(1H-IMIDAZOL-4-YL)-2-METHYL-PROPANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B0NP35LRC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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